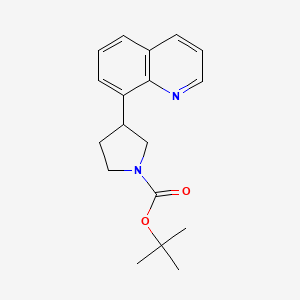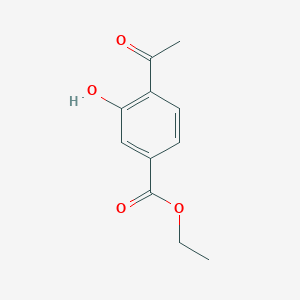
5-(2-Iodophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Iodophenyl)pyrrolidin-2-one: is a chemical compound characterized by the presence of a pyrrolidin-2-one ring substituted with an iodophenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodophenyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines through a cascade process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of pyrrolidin-2-ones generally involves scalable processes that can be adapted for large-scale production. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 5-(2-Iodophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrrolidinone derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide or other halide sources can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: 5-(2-Iodophenyl)pyrrolidin-2-one is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor for the synthesis of bioactive compounds and other heterocyclic structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors, including histone deacetylases and cannabinoid receptors .
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical intermediates for industrial applications .
作用機序
The mechanism of action of 5-(2-Iodophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it can inhibit histone deacetylases, affecting gene expression and cellular functions .
類似化合物との比較
Pyrrolidin-2-one: Lacks the iodophenyl substitution, resulting in different chemical and biological properties.
3-Iodopyrroles: Similar in containing an iodine atom but differ in the position and type of heterocyclic ring.
Pyrrolidine-2,5-diones: Contain an additional carbonyl group, leading to distinct reactivity and applications.
Uniqueness: 5-(2-Iodophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and drug development efforts .
特性
分子式 |
C10H10INO |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
5-(2-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10INO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
InChIキー |
BBUSWZPHTULFNO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
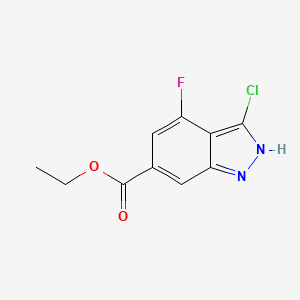
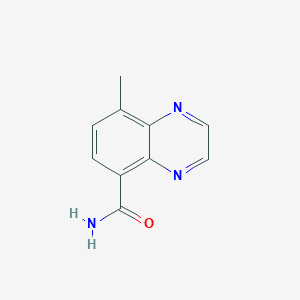
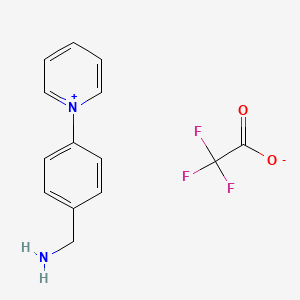

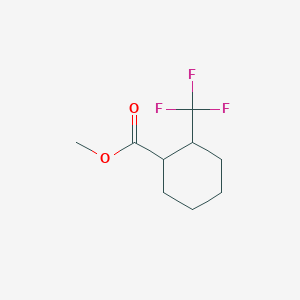


![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
